![molecular formula C15H18N2OS B7470949 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways. For instance, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, the compound has been reported to inhibit the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one have been extensively studied. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Moreover, the compound has been reported to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is its diverse biological activities, which make it a potential lead compound for drug development. Moreover, the compound has been shown to exhibit low toxicity, which is an essential characteristic for drug development. However, one of the limitations of the compound is its low solubility, which may affect its bioavailability.
Orientations Futures
Several future directions can be explored in the field of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one. One of the potential directions is to optimize the synthesis method to increase the yield of the compound. Moreover, the compound can be further studied to elucidate its mechanism of action and to identify its molecular targets. Additionally, the compound can be modified to enhance its solubility and bioavailability. Finally, the compound can be evaluated in animal models to assess its efficacy and safety in vivo.
Conclusion:
In conclusion, 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one is a potential lead compound for drug development due to its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Moreover, the compound has been reported to exhibit low toxicity, which is an essential characteristic for drug development. However, further studies are needed to optimize the synthesis method, elucidate the mechanism of action, and evaluate the efficacy and safety of the compound in vivo.
Méthodes De Synthèse
The synthesis of 3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one involves the condensation reaction of 2-mercaptoquinazoline with cyclopropyl ketone in the presence of a catalyst. This method has been reported in the literature and has been optimized to increase the yield of the compound.
Applications De Recherche Scientifique
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. Several studies have reported that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, the compound has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, the compound has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-3-1-2-4-13(12)16-15(7-9-19-10-8-15)17(14)11-5-6-11/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXHSTILJKOMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC24CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

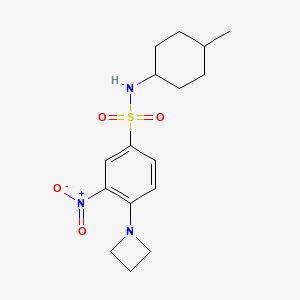
![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
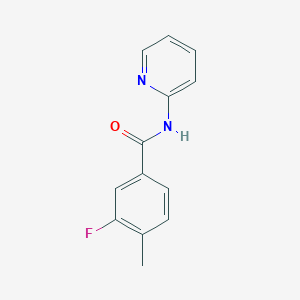
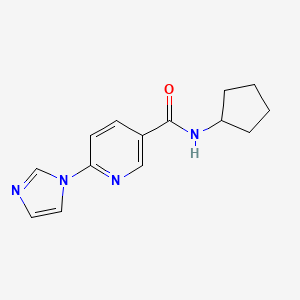
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
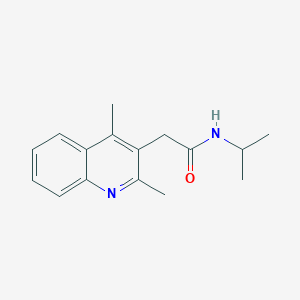
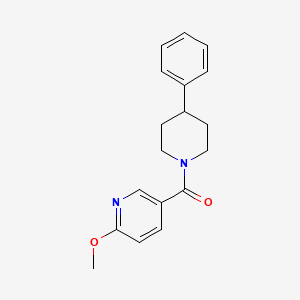

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
